3-Octadecanone

Description

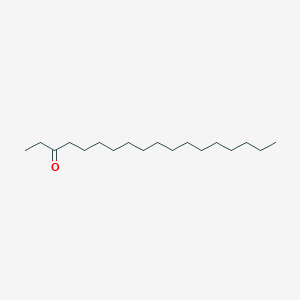

Structure

3D Structure

Properties

IUPAC Name |

octadecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCGARAPKXJPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171311 | |

| Record name | Octadecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18261-92-2 | |

| Record name | 3-Octadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18261-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018261922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E54YCX3QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing 3 Octadecanone Within Long Chain Ketone Chemistry

3-Octadecanone, also known as ethyl pentadecyl ketone, is a long-chain aliphatic ketone with the chemical formula C18H36O. lookchem.com It belongs to a class of organic compounds characterized by a carbonyl group (C=O) positioned within a lengthy hydrocarbon chain. Specifically, in this compound, the ketone group is located at the third carbon atom of an 18-carbon chain. ontosight.ai This specific placement of the functional group distinguishes it from its isomers, such as 2-octadecanone, 8-octadecanone, and 9-octadecanone, and influences its physical and chemical properties. nih.govvulcanchem.com

The chemistry of long-chain ketones like this compound is largely defined by the interplay between the polar carbonyl group and the nonpolar, hydrophobic alkyl chain. The long hydrocarbon tail renders the molecule generally insoluble in water but soluble in organic solvents. ontosight.ai The carbonyl group serves as the primary site for chemical reactions, including nucleophilic addition and reduction to form the corresponding secondary alcohol, 3-octadecanol. vulcanchem.comontosight.ai The structural arrangement of these molecules, often featuring a linear chain with a functional group creating a slight bend, impacts their packing in the solid state and their interactions with other molecules. vulcanchem.com

Interdisciplinary Relevance of 3 Octadecanone Research

Research on 3-octadecanone extends across multiple scientific disciplines due to its diverse properties and natural occurrence. In the field of pharmacology and biochemistry, certain long-chain ketones, including this compound, have been investigated for their potential biological activities. ontosight.ai Studies have indicated that it may possess antimicrobial and anti-inflammatory properties. biosynth.com For instance, it has been shown to inhibit the growth of colorectal carcinoma cells. biosynth.com Furthermore, this compound has demonstrated potential antimalarial activity against the erythrocytic stages of Plasmodium falciparum. biosynth.com

In agriculture, the antimicrobial characteristics of this compound suggest its potential use in developing new materials or coatings for crop protection. ontosight.ai The study of microbial volatile organic compounds (mVOCs) has identified 3-octanone (B92607) as a common fungal VOC, highlighting the role of such ketones in inter-organismal communication and their potential for sustainable agriculture. mdpi.com

The compound is also relevant in the food and cosmetics industries, where it is utilized for its pleasant aroma. lookchem.com It is found in natural sources like essential oils and plants, contributing to their characteristic scents. lookchem.com A notable example is its identification as a component in the ethyl acetate (B1210297) fraction of Momordica balsamina L. leaves, a plant with traditional medicinal uses. researchgate.net Additionally, it has been identified in the seed oils of Cochlospermaceae. biosynth.com

Biological and Pharmacological Investigations of 3 Octadecanone

Natural Occurrence and Biosynthetic Pathways

Isolation from Plant Sources (e.g., Cochlospermaceae, Momordica balsamina L.)

3-Octadecanone has been identified as a natural constituent in several plant species. It has been reported in the seed oils of plants belonging to the Cochlospermaceae family. biosynth.comresearchgate.net Specifically, research on Cochlospermum tinctorium has listed this compound among the bioactive molecules isolated from the plant. researchgate.netresearchgate.net

More recently, this compound was isolated and identified from the ethyl acetate (B1210297) fraction of the leaves of Momordica balsamina L., a wild plant known for its medicinal and nutritional properties. researchgate.netresearchgate.net The isolation process involved maceration, followed by gravity column chromatography to separate and purify the compound. researchgate.netresearchgate.net The structure of the isolated compound, with the molecular formula C18H36O, was confirmed using proton nuclear magnetic resonance (1H-NMR) and carbon nuclear magnetic resonance (13C-NMR) spectroscopy. researchgate.netresearchgate.net Additionally, GC-MS analysis of the dichloromethane (B109758) fraction of Celosia trigyna L. identified this compound as one of its main constituents, accounting for 15.56% of the composition. researchgate.net

Metabolic Role of Ketone Bodies in Biological Systems

Ketone bodies, which include acetoacetate, D-β-hydroxybutyrate, and acetone, are endogenously synthesized metabolites that serve as a crucial alternative energy source, particularly when glucose availability is low, such as during fasting or adherence to a low-carbohydrate, high-fat diet. researchgate.netnih.gov Primarily produced in the liver from the oxidation of fatty acids, ketone bodies can be utilized by extrahepatic tissues, including the brain, heart, and skeletal muscle. researchgate.netnih.govwikipedia.org Unlike free fatty acids, they can cross the blood-brain barrier, providing a significant portion of the brain's energy needs during periods of limited glucose. wikipedia.orgfrontiersin.org

Beyond their role as an energy substrate, ketone bodies are also recognized as signaling molecules that can modulate inflammation, oxidative stress, and gene expression. researchgate.netnih.gov They play a part in various physiological and pathological states, influencing cellular metabolism and homeostasis. nih.gov The metabolic shift towards ketone body utilization, known as ketosis, is associated with several health benefits, including improved metabolic regulation and anti-inflammatory effects. researchgate.net

Potential Biosynthetic Precursors and Pathways of this compound

The biosynthesis of long-chain ketones like this compound in organisms is linked to fatty acid metabolism. Very-long-chain fatty acids (VLCFAs) are synthesized from the elongation of C16 and C18 fatty acids. nih.gov This process involves a fatty acid elongase (FAE) complex, which sequentially adds two-carbon units to an acyl-CoA substrate. nih.gov

The formation of long-chain ketones can occur through pathways that are offshoots of VLCFA metabolism. One proposed pathway for the biosynthesis of long-chain alkenes in some bacteria involves a β-ketoacyl-CoA intermediate, which is formed from a fatty acyl-CoA. asm.org It is plausible that a similar mechanism, involving the decarboxylation or other modification of a β-keto acid precursor derived from fatty acid metabolism, could lead to the formation of long-chain ketones like this compound. The precursors for such pathways would be long-chain acyl-CoAs, which are synthesized from common metabolic building blocks like acetyl-CoA and malonyl-CoA. aocs.orgresearchgate.net Specifically, the biosynthesis could involve the condensation of a C16 acyl-CoA (palmitoyl-CoA) with a C2 unit, followed by subsequent enzymatic reactions to yield the 18-carbon ketone.

In Vitro and In Vivo Bioactivity Assessments

Anti-Cancer and Anti-Proliferative Activities

Preliminary in vitro studies have suggested that this compound may possess anti-cancer properties. Research has indicated that this compound can inhibit the growth of colorectal carcinoma cells. biosynth.com It has also been shown to inhibit cancer cell proliferation in vitro. biosynth.com

In a study on the chemical constituents of Celosia trigyna flowers, the dichloromethane fraction, which contained this compound as a major component (15.56%), exhibited significant in vitro cytotoxic activities against human cancer cell lines HCT-116 (colon cancer) and HEP-G2 (liver cancer), with IC50 values of 10.9 and 11.2 µg/mL, respectively. researchgate.net While this indicates the potential of the extract, the specific contribution of this compound to this activity requires further investigation. The extracts of Momordica balsamina, from which this compound has been isolated, have also shown anti-proliferative properties. researchgate.net

Anti-Inflammatory Effects and Associated Mechanisms

This compound has been reported to have anti-inflammatory properties. biosynth.comontosight.ai The anti-inflammatory activity of plant extracts containing this compound, such as from Momordica balsamina, has been noted. researchgate.netresearchgate.net The general anti-inflammatory effects of ketone bodies, a class of compounds to which this compound belongs, are well-documented. researchgate.net These effects are often mediated through the inhibition of inflammatory pathways and the reduction of pro-inflammatory cytokine production. frontiersin.orgnih.gov

One of the proposed mechanisms for the bioactivity of this compound is its ability to bind to pyridoxal (B1214274) phosphate (B84403), which is essential for the synthesis of various bioactive molecules, including those involved in inflammatory processes like prostaglandins. biosynth.com The regulation of such pathways can lead to a reduction in the inflammatory response. For instance, some natural compounds exert their anti-inflammatory effects by suppressing the activation of macrophages and down-regulating NF-κB-dependent signaling, which in turn decreases the expression of pro-inflammatory cytokines. aimspress.com While the precise mechanisms for this compound are still under investigation, its structural similarity to other bioactive lipids suggests it may act on similar molecular targets to modulate inflammatory responses.

Anti-Malarial Efficacy against Pathogenic Organisms

This compound has demonstrated notable anti-malarial activity, particularly against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria. biosynth.com This inhibitory action positions this compound as a compound of interest in the search for new therapeutic agents against this devastating disease. The compound has been identified in plants like Momordica balsamina, which has traditional uses in treating malaria. researchgate.net The presence of this compound in such medicinal plants suggests a potential role in their observed anti-malarial effects. researchgate.net

The quest for effective anti-malarial drugs is ongoing due to the emergence and spread of drug-resistant parasite strains. mmv.org Artemisinin-based combination therapies (ACTs) are currently the frontline treatment, but their efficacy can be threatened by resistance. mmv.orgnih.gov The exploration of novel compounds like this compound is crucial for developing new strategies to combat malaria. biosynth.comresearchgate.net

Antimicrobial and Antifungal Properties

Beyond its anti-malarial potential, this compound exhibits a spectrum of antimicrobial and antifungal activities. lookchem.comontosight.ai Research has shown its effectiveness against various bacterial and fungal strains, making it a candidate for development as a broad-spectrum antimicrobial agent. ontosight.ai This activity is attributed to its nature as a long-chain ketone, a class of compounds known for their ability to disrupt microbial processes. lookchem.comontosight.ai

The antimicrobial properties of this compound have led to its use in the pharmaceutical and personal care industries. lookchem.com It is incorporated into products to help prevent microbial growth and ensure product safety. lookchem.com Studies on similar long-chain ketones, such as 8-octadecanone, indicate that their mechanism of action often involves the disruption of the microbial cell membrane, leading to increased permeability and eventual cell death.

The antifungal activity of related compounds has been demonstrated against pathogens like Candida albicans, highlighting the potential of long-chain ketones in addressing fungal infections. researchgate.net

Interaction with Biological Molecules (e.g., Pyridoxal Phosphate)

This compound has been shown to interact with pyridoxal phosphate, a crucial coenzyme in a vast array of biochemical reactions. biosynth.com Pyridoxal phosphate, the active form of vitamin B6, is essential for the metabolism of amino acids, the synthesis of neurotransmitters, and the production of other vital molecules. drugbank.comnih.govnih.gov The ability of this compound to bind to pyridoxal phosphate suggests a potential mechanism by which it exerts its biological effects. biosynth.com This interaction could interfere with the enzymatic processes that rely on pyridoxal phosphate, thereby inhibiting the growth and proliferation of pathogenic organisms or cancer cells. biosynth.com

Structure-Activity Relationship (SAR) Studies for Long-Chain Ketones

Impact of Alkyl Chain Length and Branching on Bioactivity

The biological activity of long-chain ketones is significantly influenced by the length and branching of their alkyl chains. mst.edu Studies on various long-chain ketones have revealed that these structural features are critical determinants of their antimicrobial and anti-malarial efficacy. mst.edunih.gov

In the context of antimicrobial activity, the balance between the hydrophobic (nonpolar) and hydrophilic (polar) portions of the molecule is crucial. mst.edu The long alkyl chain contributes to the lipophilicity of the compound, which can enhance its ability to interact with and disrupt microbial cell membranes. mdpi.com Research on other long-chain molecules has shown that increasing the alkyl chain length can lead to greater antibacterial activity up to a certain point. mdpi.com

Similarly, in anti-malarial studies, the length of the alkyl chain has been shown to impact potency. For instance, in a series of quinoline (B57606) hybrids, compounds with longer alkyl linkers exhibited better anti-malarial activity. nih.gov This is often attributed to increased lipophilicity, which can improve drug-likeness and accumulation within the target organism. nih.gov

Positional Isomerism of the Carbonyl Group and Biological Response

The position of the carbonyl group within the long alkyl chain of a ketone is another critical factor that dictates its biological activity. ontosight.ai This structural nuance can affect how the molecule interacts with its biological targets.

For example, this compound is characterized by its ketone group at the third carbon position of an 18-carbon chain. ontosight.ai This specific positioning influences its chemical properties and, consequently, its biological and pharmacological significance. ontosight.ai Studies on positional isomers, such as 8-octadecanone, where the ketone group is at the eighth carbon, also report significant antimicrobial properties. While direct comparative studies between all positional isomers of octadecanone are not extensively available, the existing research on different long-chain ketones underscores the importance of the carbonyl group's location in determining the specific nature and potency of their bioactivity.

Therapeutic Potential and Drug Discovery Implications

The diverse biological activities of this compound, including its anti-malarial, antimicrobial, and antifungal properties, highlight its therapeutic potential. biosynth.comlookchem.comontosight.ai As a naturally occurring compound found in medicinal plants, it represents a promising lead for the development of new drugs. biosynth.comresearchgate.net The continued emergence of drug-resistant pathogens necessitates the exploration of novel chemical scaffolds, and long-chain ketones like this compound offer a valuable starting point. biosynth.comnih.gov

The structure-activity relationship studies of long-chain ketones provide a roadmap for optimizing their therapeutic properties. mst.edunih.govmdpi.com By systematically modifying the alkyl chain length, branching, and the position of the carbonyl group, it may be possible to enhance the potency and selectivity of these compounds against specific pathogens. nih.govmdpi.com

Furthermore, the interaction of this compound with fundamental biological molecules like pyridoxal phosphate opens up avenues for investigating novel mechanisms of action. biosynth.com Understanding these interactions at a molecular level can guide the design of more targeted and effective therapeutic agents. The study of ketones and their metabolic effects also has broader implications for conditions like heart failure and neurological disorders, suggesting that compounds like this compound could have applications beyond infectious diseases. frontiersin.orgahajournals.org

Development of Novel Therapeutic Agents

Investigations into the therapeutic potential of this compound have centered on its cytotoxic and anti-inflammatory activities. The compound has been identified as a significant component in plant extracts that exhibit promising pharmacological effects.

One area of significant interest is the cytotoxic activity of this compound against cancer cell lines. A study involving the fractionation of a methanol (B129727) extract from the aerial parts of Celosia trigyna identified this compound as a major constituent (15.56%) of the most active dichloromethane fraction. hmdb.cabibliotekanauki.plresearchgate.net This fraction demonstrated noteworthy in vitro cytotoxic activity against human colorectal carcinoma (HCT-116) and human hepatocellular carcinoma (HEP-G2) cells. researchgate.netontosight.ai The half-maximal inhibitory concentration (IC50) values for this fraction were recorded at 10.9 µg/mL for HCT-116 cells and 11.2 µg/mL for HEP-G2 cells. bibliotekanauki.plresearchgate.net While these findings are for the entire fraction, the high concentration of this compound suggests it may be a significant contributor to the observed cytotoxicity. Further research has indicated that this compound itself has been shown to inhibit the growth of colorectal carcinoma cells and demonstrates in vitro cancer cell proliferation inhibition. biosynth.com

In addition to its cytotoxic potential, this compound has been noted for its anti-inflammatory properties. ontosight.aibiosynth.com The mechanism of this activity may be linked to its ability to bind to pyridoxal phosphate. biosynth.com Pyridoxal phosphate is a crucial coenzyme in the synthesis of various bioactive molecules, including prostaglandins, which are key mediators in inflammatory pathways. biosynth.comlibretexts.org By potentially interfering with prostaglandin (B15479496) synthesis, this compound could exert its anti-inflammatory effects. biosynth.comnih.gov The compound has also been identified in plants like Momordica balsamina and Cochlospermum tinctorium, which are used in traditional medicine for treating inflammatory conditions, among other ailments. ajchem-a.comuminho.ptdntb.gov.ua Furthermore, studies have reported that this compound possesses antimalarial activity against the erythrocytic stages of Plasmodium falciparum. biosynth.com

Table 1: Cytotoxic Activity of Celosia trigyna Dichloromethane Fraction (Containing 15.56% this compound)

| Cancer Cell Line | Type | IC50 Value (µg/mL) |

|---|---|---|

| HCT-116 | Colorectal Carcinoma | 10.9 |

| HEP-G2 | Hepatocellular Carcinoma | 11.2 |

Insights into Metabolic Pathways and Disorders

While direct research linking this compound to specific metabolic pathways and disorders is limited, its chemical structure as a long-chain ketone provides a basis for potential involvement in lipid metabolism. Ketones are known to play various roles in metabolic processes. ontosight.ai

Fatty acids, which are structurally related to this compound, are central to energy metabolism and are broken down through processes like beta-oxidation in the mitochondria to produce energy in the form of ATP. libretexts.org This process involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA, which then enters the Krebs cycle. libretexts.org Given that this compound is an 18-carbon molecule, it falls into the category of long-chain fatty acids, which are the most abundant in the Western diet. nih.gov

A class of signaling molecules known as octadecanoids, which are derived from the oxidative metabolism of 18-carbon fatty acids, have been identified as important lipid mediators in humans. nih.gov These molecules are involved in regulating multiple biological processes, including metabolic regulation. nih.gov For instance, certain octadecanoids can influence fatty acid uptake and oxidation by activating peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of lipid metabolism. nih.gov Although this compound has not been explicitly classified as an octadecanoid in the available research, its status as an 18-carbon ketone suggests a potential role within these metabolic signaling pathways. However, further investigation is required to establish a definitive link and understand its specific mechanism of action within metabolic contexts.

Environmental Distribution, Transformation, and Ecological Impact Studies

Environmental Pathways and Fate of Long-Chain Ketones

Long-chain ketones, such as 3-octadecanone, enter the environment through various pathways, including industrial discharge and as metabolic byproducts of other organic compounds. Their fate in the environment is governed by a combination of physical, chemical, and biological processes. Due to their low water solubility and tendency to sorb to organic matter, long-chain ketones are often found in soil and sediment. nih.govfrontiersin.org Their persistence in these matrices is influenced by factors such as temperature, pH, oxygen availability, and the presence of microbial populations. nih.govnih.gov

Degradation and Transformation Processes in Various Matrices

The degradation of long-chain ketones can occur in different environmental compartments, including soil, water, and air. In soil and sediment, these compounds are primarily subject to microbial degradation. nih.govnih.gov The rate of degradation is influenced by the bioavailability of the ketone, which is often limited by its strong adsorption to soil particles. nih.gov In aquatic environments, in addition to biodegradation, photolysis can play a role in their transformation, particularly in the surface layers where sunlight penetration is significant. beilstein-journals.orgitrcweb.org In the atmosphere, volatile ketones can be degraded through photochemical reactions initiated by sunlight. beilstein-journals.orgresearchgate.net

Microbial Metabolism and Biodegradation Potential

Microorganisms play a crucial role in the breakdown of long-chain aliphatic ketones. asm.orgmdpi.com The primary aerobic degradation pathway involves a Baeyer-Villiger monooxygenase (BVMO) enzyme. asm.orgethz.ch This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. asm.orgethz.ch The resulting ester is then hydrolyzed by esterases into an alcohol and a carboxylic acid, which can be further metabolized by the microorganism through pathways like β-oxidation. nih.govmdpi.com Several bacterial genera, including Pseudomonas, Rhodococcus, and Acinetobacter, have been identified as capable of degrading ketones and related hydrocarbons. nih.govasm.orgmdpi.com The efficiency of biodegradation can vary significantly depending on environmental conditions and the specific microbial consortia present. nih.gov

Table 1: Microbial Genera Involved in Ketone and Hydrocarbon Degradation

| Microbial Genus | Degraded Compound(s) | Reference |

| Pseudomonas | Alkyl methyl ketones, Aliphatic hydrocarbons | asm.orgmdpi.com |

| Rhodococcus | Short-chain alkanes | asm.org |

| Acinetobacter | Long-chain n-alkanes | nih.gov |

| Gordonia | Hydrocarbons | nih.gov |

| Brevibacterium | Hydrocarbons | nih.gov |

| Mycobacterium | Alkanes, Aromatic hydrocarbons | asm.orgmdpi.com |

Photolysis and Chemical Degradation Mechanisms

The photochemical degradation of ketones is initiated by the absorption of light, typically in the UV region, which excites the carbonyl group. beilstein-journals.orgflashcards.world This can lead to several reaction pathways, including Norrish Type I and Type II reactions. libretexts.org In a Norrish Type I reaction, the bond between the carbonyl group and an adjacent carbon atom breaks, forming two radical species. libretexts.org For long-chain ketones, this can result in the formation of radicals from the abstraction of a proton from the alpha-methylene group. nih.govcsic.es A Norrish Type II reaction involves the abstraction of a hydrogen atom from the gamma-carbon, leading to the formation of a diradical that can then fragment. libretexts.org The presence of radical initiators can enhance the photolysis of ketones. nih.govcsic.es While direct photolysis in water might be limited for some ketones, indirect photolysis, mediated by other light-absorbing substances like hydroxyl radicals, can be a significant degradation pathway in both aquatic and atmospheric environments. itrcweb.org

Occurrence as Environmental Metabolites and Emerging Pollutants

Long-chain ketones, including this compound, can be found in the environment as metabolites from the biodegradation of hydrocarbons, such as those present in diesel fuel and lubricating oils. nih.gov Studies have identified ketones as intermediate products in the microbial degradation of alkanes in soil. nih.gov The presence of these compounds can serve as an indicator of hydrocarbon contamination and ongoing bioremediation processes.

Furthermore, the widespread use of various chemicals in industrial and consumer products has led to the emergence of new classes of environmental pollutants. environmentandecology.comnih.gov Ketones are among the various organic compounds, including aliphatic and aromatic hydrocarbons, esters, and alcohols, that have been detected in environmental samples from industrial areas. environmentandecology.com Due to their potential persistence and bioaccumulation, some long-chain compounds are considered contaminants of emerging concern (CECs). acs.orgmdpi.com While specific data on the widespread environmental concentration of this compound is limited, the detection of ketones in various environmental matrices highlights the need for further research into their distribution and potential impacts. environmentandecology.commdpi.com

Ecological Role and Interactions

Role as Insect Repellents and Pheromone Components

Certain long-chain ketones have been identified as having significant roles in insect chemical communication. They can act as components of sex pheromones, attracting mates, or as repellents, deterring predators or competitors. For instance, various methyl-branched octadecanones have been identified as sex pheromone components in certain moth species. nih.gov Specifically, 6-methyl-2-octadecanone and 14-methyl-2-octadecanone are produced by the female lichen moth, Lyclene dharma dharma, to attract males. nih.gov While this compound itself has been listed in databases of insect repellents, detailed studies on its specific repellent activity are not as prevalent as for more common repellents like DEET or p-menthane-3,8-diol. ambeed.comfehd.gov.hkwikipedia.orggoogle.com The structural similarity of long-chain ketones to naturally occurring insect semiochemicals suggests their potential for broader ecological interactions.

Impact on Non-Target Organisms

The investigation into the ecological impact of this compound has included assessments of its effects on organisms not intended as targets for its bioactive properties. As a naturally occurring compound in various plants, its potential use in applications such as biopesticides necessitates an understanding of its broader environmental safety. bibliotekanauki.plijplantenviro.com The drive to replace synthetic chemical pesticides, which are known to cause harm to beneficial species like pollinators and soil organisms, has spurred research into plant-derived compounds. cabidigitallibrary.orgnih.gov

Research has identified this compound as a significant component in plant extracts exhibiting cytotoxic activities. For instance, a gas chromatography-mass spectrometry (GC-MS) analysis of a cytotoxic dichloromethane (B109758) fraction from Celosia trigyna, a plant used in traditional medicine, revealed that this compound constituted 15.56% of the identified compounds. bibliotekanauki.pl This finding highlights the compound's potent bioactivity. While this study focused on cytotoxicity, the data underscores the importance of evaluating the selectivity of such active compounds. The ideal natural pesticide is one that is effective against pests while having minimal to no adverse effects on non-target species such as beneficial insects and microorganisms. cabidigitallibrary.orgnih.gov

| Compound | Percentage (%) |

|---|---|

| Tetrahydroisoquinoline derivative | 31.44 |

| 2,3-dimethylheptadecane | 16.71 |

| This compound | 15.56 |

Sustainable Applications and Remediation Strategies

Use in Eco-Friendly Surface-Active Agents

Surface-active agents, or surfactants, are essential components in a vast array of products, from household detergents to industrial cleaners. thechemicalengineer.com The growing demand for sustainability has pushed the industry toward developing "green" or eco-friendly surfactants that are biodegradable, derived from renewable sources, and have a low ecotoxicological profile. europabio.org

In this context, this compound has been identified as a component in bio-based formulations of surface-active agents. Specifically, it was found in an eco-friendly, ethanol-based demulsifier derived from Lagenaria siceraria (calabash) seed oil. ajol.info Demulsifiers are specialized surfactants used to break emulsions, such as separating water from oil in the petroleum industry. ajol.info The use of bio-based materials for demulsifier formulation is advantageous due to their hydrophilic-lipophilic characteristics and their potential for enhanced biodegradability compared to synthetic counterparts. ajol.info

The GC-MS analysis of this ethanol-based demulsifier showed the presence of this compound alongside other fatty acid derivatives and long-chain hydrocarbons. ajol.info The presence of such compounds, originating from a natural oil, contributes to the formulation's function while supporting its classification as an eco-friendly alternative to conventional chemical demulsifiers, which often raise environmental concerns. ajol.info The development of such products represents a move towards a circular economy, utilizing renewable biological resources for industrial applications. irjmets.com

| Compound | Retention Time (min) | Percentage (%) |

|---|---|---|

| 1-docosene | 67.20 | 7.12 |

| Methyllinolelaidate | 55.22 | 4.60 |

| Methylelaidate | 65.35 | 1.30 |

| 1-octadecanethiol | 53.50 | 1.15 |

| This compound | 51.35 | 0.70 |

Biotechnological Approaches for Environmental Management

Biotechnology offers powerful and sustainable tools for managing chemical pollutants in the environment. ils.res.innamyapress.com These approaches, which include bioremediation and biodegradation, utilize living organisms like bacteria and fungi or their enzymes to break down harmful substances into less toxic forms. ils.res.innih.gov Such methods are considered environmentally friendly and can be more cost-effective than traditional physical or chemical remediation techniques. irjmets.comils.res.in

The primary biotechnological strategies applicable to this compound include:

Bioremediation: This involves the use of living organisms, particularly microorganisms, to remove or neutralize pollutants from a contaminated site. ils.res.in Fungi, for example, possess powerful ligninolytic enzymes that have broad applications in degrading persistent organic pollutants. nih.gov Strains of bacteria and fungi capable of degrading long-chain alkanes and ketones can be applied to soils or water contaminated with this compound.

Bioaugmentation: This strategy involves introducing specific, highly effective microbial strains into a contaminated environment to supplement the indigenous microbial population and enhance the degradation of a target pollutant. ils.res.innih.gov If a particular environment shows slow degradation of this compound, introducing a bacterial or fungal species known to efficiently metabolize it could accelerate the cleanup process. nih.gov

Biostimulation: This approach focuses on stimulating the existing native microbial population by adding nutrients or otherwise altering the environmental conditions to optimize the rate of biodegradation. nih.gov

These biotechnological solutions represent a sustainable pathway for managing potential environmental contamination from this compound, ensuring its removal without causing additional ecological harm. ils.res.injmb.or.kr

Advanced Analytical Methodologies for 3 Octadecanone Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of 3-Octadecanone, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei. It provides extensive information about the carbon skeleton and the chemical environment of protons within the this compound molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is utilized to determine the number and types of hydrogen atoms in the this compound structure. The spectrum reveals distinct signals corresponding to the protons in different chemical environments. For instance, research involving the isolation of this compound from the leaves of Momordica balsamina used ¹H-NMR for its identification. researchgate.netresearchgate.net The analysis typically shows signals for the terminal methyl groups (CH₃) and the numerous methylene (B1212753) groups (CH₂) that constitute the long alkyl chains. Protons closer to the electron-withdrawing carbonyl group appear at a different chemical shift compared to those further down the chain. In one study, chemical shifts at δH 0.88 and 0.82 ppm were noted, corresponding to methyl groups. researchgate.net

| Proton Environment | Typical Chemical Shift (δ) ppm | Signal Multiplicity | Integration |

|---|---|---|---|

| CH₃ (terminal, C18) | ~0.88 | Triplet (t) | 3H |

| -(CH₂)₁₃- (long chain) | ~1.25 | Broad singlet | 26H |

| -CH₂- (adjacent to C4) | ~1.55 | Multiplet (m) | 2H |

| -CH₂-CO- (C4) | ~2.40 | Triplet (t) | 2H |

| -CO-CH₂-CH₃ (C2) | ~2.40 | Quartet (q) | 2H |

| -CO-CH₂-CH₃ (C1) | ~1.05 | Triplet (t) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. This technique was instrumental in confirming the identity of this compound isolated from natural sources like Momordica balsamina. researchgate.netresearchgate.net The most characteristic signal in the ¹³C-NMR spectrum of this compound is that of the carbonyl carbon (C=O), which appears significantly downfield. The remaining signals correspond to the carbons of the two terminal methyl groups and the various methylene groups along the aliphatic chain.

| Carbon Environment | Typical Chemical Shift (δ) ppm |

|---|---|

| C=O (Carbonyl, C3) | ~211.0 |

| -CH₂-CO- (C4) | ~42.1 |

| -CO-CH₂-CH₃ (C2) | ~35.9 |

| -(CH₂)₁₂- (main chain) | ~29.0 - 32.0 |

| -CH₂- (various positions) | ~22.0 - 24.0 |

| CH₃ (terminal, C18) | ~14.1 |

| -CO-CH₂-CH₃ (C1) | ~7.9 |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify the functional groups present in a molecule. In the analysis of this compound, FTIR is particularly effective at confirming the presence of the ketone functional group. researchgate.net The spectrum of this compound is characterized by a strong, sharp absorption band typically found in the region of 1705-1725 cm⁻¹, which is indicative of the C=O stretching vibration of an aliphatic ketone. nist.gov Additional prominent bands include those corresponding to the C-H stretching vibrations of the long alkyl chain, usually observed between 2850 and 3000 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The NIST/EPA Gas-Phase Infrared Database is a source for reference spectra of this compound. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (1H-NMR) Applications

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. drugfuture.com These methods work by distributing the sample components between a stationary phase and a mobile phase. drugfuture.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It serves as a gold standard for the identification and quantification of volatile and semi-volatile compounds like this compound in various samples, including plant extracts. researchgate.netwikipedia.org

In a typical GC-MS analysis, the sample is vaporized and separated in the gas chromatograph based on the compound's boiling point and affinity for the column's stationary phase. innovatechlabs.com As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). nist.gov This process generates a parent molecular ion and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern of this compound includes specific mass-to-charge (m/z) ratios that are used for its definitive identification. nih.gov Public databases like PubChem and the NIST Mass Spectrometry Data Center contain reference mass spectra for this compound. nist.govnih.gov

| Mass-to-Charge (m/z) | Relative Intensity | Possible Fragment Ion |

|---|---|---|

| 72 | 100% (Base Peak) | [CH₃CH₂COCH₃]⁺ (McLafferty rearrangement) |

| 57 | ~84% | [C₄H₉]⁺ or [CH₃CH₂CO]⁺ |

| 73 | ~53% | [CH₃CH(OH)CH₂CH₃]⁺ |

| 43 | ~49% | [C₃H₇]⁺ |

| 239 | ~45% | [M-C₂H₅]⁺ |

Data sourced from PubChem GC-MS records. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. openaccessjournals.com Its high resolution, accuracy, and efficiency make it an indispensable tool in various scientific fields, including pharmaceutical analysis, biotechnology, and environmental monitoring. openaccessjournals.com For the analysis of this compound, HPLC is particularly valuable for determining its purity and for the separation of its isomers.

The fundamental principle of HPLC involves the separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase within a column. openaccessjournals.com The choice of mobile and stationary phases is critical and depends on the properties of the analyte. For a non-polar compound like this compound, reversed-phase HPLC is often the method of choice. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

The purity of a this compound sample can be assessed by monitoring the chromatogram for the presence of extraneous peaks, which would indicate impurities. moravek.com The area under the main peak corresponding to this compound is proportional to its concentration, allowing for quantitative analysis. HPLC can be coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), to enhance sensitivity and selectivity. measurlabs.com An HPLC-MS system, for instance, can provide not only the retention time of this compound but also its mass-to-charge ratio, confirming its identity with a high degree of certainty. measurlabs.com

Isomer separation is another critical application of HPLC in this compound research. nih.gov Isomers are molecules that have the same molecular formula but different structural arrangements. In the case of ketones like this compound, positional isomers (e.g., 2-octadecanone) or chiral enantiomers could exist. Chiral chromatography, a specialized HPLC technique, can be employed to separate enantiomers. analyticaltoxicology.com This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive that interacts differently with each enantiomer, leading to their separation. analyticaltoxicology.com

Table 1: Illustrative HPLC Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer (ESI+) |

This table presents a hypothetical set of parameters and would require optimization for specific applications.

Gel Permeation Chromatography (GPC) for Complex Mixtures

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume. wikipedia.orgchromtech.com It is particularly useful for analyzing polymers and other macromolecules, but it can also be applied to the analysis of smaller molecules like this compound when they are part of a complex mixture containing components of varying molecular sizes. wikipedia.org

In GPC, the stationary phase consists of porous beads. chromtech.com Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. chromtech.com This separation mechanism is non-interactive, meaning it does not rely on chemical interactions between the analyte and the stationary phase. jordilabs.com

For the analysis of this compound in complex matrices, such as natural product extracts or industrial formulations, GPC can be an effective cleanup or separation technique. nih.gov For example, if this compound is present in a polymer matrix, GPC can be used to separate the low molecular weight ketone from the high molecular weight polymer. This is crucial for both qualitative identification and quantitative analysis of this compound without interference from the polymer.

The choice of solvent (mobile phase) and column (stationary phase) is critical for a successful GPC separation. The solvent must dissolve the sample completely, and the column must have an appropriate pore size distribution to effectively separate the molecules of interest. msesupplies.com

Table 2: GPC System Configuration for Analyzing this compound in a Polymer Matrix

| Component | Specification |

| Pump | Isocratic HPLC Pump |

| Injector | Manual or Autosampler |

| Column Set | Series of columns with different pore sizes (e.g., 100 Å, 500 Å) |

| Mobile Phase | Tetrahydrofuran (THF) or Toluene |

| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

| Standards | Polystyrene standards for calibration |

This table provides a general GPC setup. The specific columns and mobile phase would depend on the solubility of the sample matrix.

Advanced Sample Preparation and Extraction Techniques

The success of any chromatographic analysis heavily relies on proper sample preparation. The goal of sample preparation is to isolate the analyte of interest, in this case, this compound, from the sample matrix and to remove any interfering substances. thermofisher.com This process is critical for obtaining accurate and reproducible results. retsch.com

For the analysis of this compound from various sources, such as biological tissues, environmental samples, or industrial products, several advanced extraction techniques can be employed.

Liquid-Liquid Extraction (LLE) is a conventional method where the sample is partitioned between two immiscible solvents. thermofisher.com For a non-polar compound like this compound, an organic solvent such as hexane (B92381) or ethyl acetate (B1210297) would be used to extract it from an aqueous sample.

Solid-Phase Extraction (SPE) is a more modern and efficient technique that has largely replaced LLE for many applications. nih.gov In SPE, a solid adsorbent (the stationary phase) is used to selectively retain the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. This technique offers high recovery, good reproducibility, and the ability to concentrate the analyte. For this compound, a reversed-phase SPE cartridge (e.g., C18) would typically be used.

Solid-Phase Microextraction (SPME) is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber and are then thermally desorbed directly into the injection port of a gas chromatograph or eluted with a solvent for HPLC analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique originally developed for pesticide residue analysis in food but has found broader applications. thermofisher.com It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (d-SPE) cleanup step is then used to remove interferences. retsch.com This method is fast and requires minimal solvent.

A study on the isolation of this compound from the leaves of Momordica balsamina utilized maceration with 70% ethanol, followed by partitioning with n-hexane, ethyl acetate, and methanol (B129727). researchgate.net The ethyl acetate fraction, containing this compound, was then subjected to gravity column chromatography for further purification. researchgate.net

Table 3: Comparison of Extraction Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. thermofisher.com | Simple, low cost. | Large solvent consumption, can be time-consuming, formation of emulsions. thermofisher.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. nih.gov | High recovery, high concentration factor, low solvent usage, easily automated. nih.gov | Can be more expensive than LLE, method development can be complex. |

| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber. retsch.com | Solvent-free, simple, portable for on-site sampling. | Fiber fragility, limited sample capacity, potential for matrix effects. |

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. thermofisher.com | Fast, easy, low solvent and reagent consumption, high throughput. thermofisher.com | May not be suitable for all matrices, potential for co-extraction of interferences. |

Computational Chemistry and Modeling of 3 Octadecanone

Molecular Dynamics Simulations

For a long-chain molecule like 3-octadecanone, MD simulations can be particularly insightful for understanding its flexibility and how it packs in condensed phases. A typical MD simulation of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The choice of force field is crucial for the accuracy of the simulation. Commonly used force fields for organic molecules include CHARMM, AMBER, and OPLS.

A simulation could be set up to model this compound in the gas phase to study its intrinsic conformational preferences, or in a solvent to investigate its solvation properties. For instance, simulating this compound in water would reveal how the hydrophobic alkyl chain and the polar carbonyl group interact with water molecules. In a non-polar solvent or in a pure liquid of this compound, simulations could predict properties like density and viscosity.

A study on n-octadecane, the parent alkane of this compound, utilized MD simulations to investigate its thermophysical properties and microstructure during phase transitions. chalcogen.ro Similar simulations for this compound could elucidate how the presence of the ketone group influences its melting point, boiling point, and solid-state packing compared to n-octadecane.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Property | Simulated Value (Hypothetical) | Description |

| Density (liquid, 298 K) | 0.85 g/cm³ | The mass per unit volume of liquid this compound. |

| Self-Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | A measure of the translational mobility of the molecule. |

| Radius of Gyration | 8.2 Å | A measure of the molecule's compactness. |

| End-to-End Distance | 15.5 Å | The average distance between the two ends of the alkyl chain. |

Note: The data in this table is for illustrative purposes and is not derived from actual published research on this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. wikipedia.org Methods like Density Functional Theory (DFT) are widely used to calculate various molecular properties with a good balance of accuracy and computational cost. gaussian.comq-chem.comimperial.ac.uk

For this compound, DFT calculations could be employed to determine its optimized geometry, vibrational frequencies (which can be compared with experimental IR spectra), and electronic properties such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). The polarity of the carbon-oxygen double bond in the ketone group leads to a significant dipole moment, which can be accurately calculated using DFT. libretexts.org

The reactivity of this compound can also be explored. For example, the regions of the molecule most susceptible to nucleophilic or electrophilic attack can be identified by analyzing the electrostatic potential map. The energy of the LUMO can indicate the molecule's ability to accept electrons, which is relevant for understanding its reduction potential. Conversely, the energy of the HOMO is related to its ability to donate electrons.

Table 2: Illustrative Data from a Hypothetical DFT Calculation (B3LYP/6-31G) of this compound*

| Property | Calculated Value (Hypothetical) | Description |

| Ground State Energy | -850.123 Hartrees | The total electronic energy of the molecule in its lowest energy state. |

| Dipole Moment | 2.8 Debye | A measure of the molecule's overall polarity. |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| C=O Vibrational Frequency | 1715 cm⁻¹ | The stretching frequency of the carbonyl bond. |

Note: The data in this table is for illustrative purposes and is not derived from actual published research on this compound.

In Silico Approaches in Chemical Biology and Drug Design

The term "in silico" refers to computational studies, particularly those related to biology and drug discovery. biorxiv.org While there is no specific evidence of this compound being a drug candidate, the methodologies of in silico drug design can be discussed in the context of long-chain ketones.

Virtual Screening for Bioactive Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or a nucleic acid. nih.govnih.gov If a biological target for long-chain ketones were identified, virtual screening could be used to find other molecules with similar properties that might have improved activity or better pharmacokinetic profiles.

For instance, if this compound were found to have antimicrobial activity, its 3D structure and physicochemical properties could be used as a template to search for analogues. This could involve searching for molecules with a similar shape, electrostatic potential, and hydrophobicity.

Elucidation of Molecular Mechanisms

Computational methods can be used to investigate the potential molecular mechanisms of action of a bioactive compound. If this compound were found to exhibit a particular biological effect, molecular docking and MD simulations could be used to hypothesize its interaction with a specific biological target.

For example, some ketones are known to have roles in cellular metabolism. nih.govmdpi.comresearchgate.net If this compound were to interact with an enzyme, docking studies could predict its binding mode and affinity. Subsequent MD simulations could then be used to assess the stability of the predicted complex and to understand the dynamic nature of the interaction. The metabolism of long-chain fatty acids involves transport across mitochondrial membranes, a process that can be modeled computationally. researchgate.net

Machine Learning Applications in Materials and Chemical Design

Machine learning (ML) is increasingly being used to accelerate the design and discovery of new materials and chemicals. rsc.orgacs.org ML models can be trained on large datasets of chemical structures and their properties to predict the properties of new, un-synthesized molecules.

In the context of this compound and other aliphatic ketones, ML could be applied in several ways. For instance, a quantitative structure-property relationship (QSPR) model could be developed to predict physical properties like melting point, boiling point, or viscosity for a range of long-chain ketones based on their molecular descriptors.

Furthermore, ML models are being developed to predict the outcomes of chemical reactions. rsc.org For the synthesis of this compound or its derivatives, an ML model could potentially predict the optimal reaction conditions or the most efficient catalyst. In materials science, ML could be used to design new polymers or formulations containing long-chain ketones with specific desired properties, such as for use in phase-change materials or as specialty lubricants. Researchers are exploring the use of machine learning in conjunction with process safety databases for various chemical classes, including ketones, to predict safety properties. cheminst.ca

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Bioactivities and Mechanisms

Initial studies have confirmed that 3-Octadecanone possesses several bioactivities, including anti-inflammatory properties and the ability to inhibit the growth of colorectal carcinoma cells. biosynth.com It has also demonstrated antimalarial activity against the erythrocytic stages of Plasmodium falciparum. biosynth.com However, the full spectrum of its biological potential remains largely unexplored.

Future research should systematically screen this compound against a wider array of therapeutic targets. Given that similar long-chain ketones exhibit antimicrobial and antifungal properties, investigating its efficacy against various pathogenic bacteria and fungi is a logical next step. ontosight.ai The mechanism of action for related ketones often involves the disruption of microbial cell membranes, leading to increased permeability and cell lysis; this provides a solid hypothesis for initial mechanistic studies of this compound's potential antimicrobial effects.

Beyond identifying new activities, elucidating the precise molecular mechanisms behind its known effects is crucial. For instance, its ability to bind to pyridoxal (B1214274) phosphate (B84403) suggests an interaction with metabolic pathways requiring this cofactor, which could explain its impact on cancer cell proliferation. biosynth.com Deeper investigation into its interaction with cellular signaling pathways, enzyme inhibition, and gene expression is necessary to move beyond preliminary findings.

Table 1: Potential Bioactivities for Future Investigation.

Development of Sustainable and Green Synthesis Routes

Currently, the synthesis of this compound can be achieved through conventional chemical methods, such as the oxidation of the corresponding secondary alcohol, octadecan-3-ol. ontosight.ai While effective, these methods may rely on hazardous reagents and generate waste. The principles of green chemistry advocate for the development of synthetic routes that are safer, more efficient, and utilize renewable resources. skpharmteco.comacs.orgrroij.com

Future research should focus on creating sustainable synthesis pathways for this compound. One promising avenue involves biocatalysis, using enzymes like lipases to perform chemical transformations under mild, environmentally friendly conditions. mdpi.com Another approach is the utilization of renewable feedstocks. A patented process has already described the formation of ketones, including this compound, from the reaction of organic matter and water at high temperatures and pressures, pointing towards a method that could convert biomass into valuable chemicals. google.com Optimizing such processes to improve yield and selectivity for this compound specifically would be a significant advancement in green chemical manufacturing. google.com

Table 2: Comparison of Synthesis Routes for this compound.

Advanced Materials Innovation utilizing this compound Scaffolds

In the context of materials science, a "scaffold" refers to a core molecular structure that can be chemically modified to create a diverse range of new molecules and materials. The unique structure of this compound—a long, 18-carbon aliphatic chain coupled with a reactive ketone group—makes it an excellent candidate for use as a chemical scaffold. ontosight.ainih.gov

Future innovations could leverage this scaffold to develop novel polymers, surfactants, and other functional materials. For example, the ketone group can be a site for reactions to polymerize the molecule or to attach other functional groups. The long hydrocarbon tail imparts hydrophobicity, which could be useful in creating amphiphilic molecules for self-assembly into micelles or vesicles. Furthermore, by building upon a scaffold with known bioactivity, it may be possible to design new materials with inherent antimicrobial or anti-inflammatory properties, suitable for applications in coatings or advanced textiles. ontosight.ai

Table 3: Potential Material Innovations Based on a this compound Scaffold.

Integration of Multi-Omics Data in Biological Studies

To fully understand the biological impact of this compound, a systems-level approach is required. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular responses to a chemical compound. youtube.comfrontlinegenomics.com This approach can uncover complex interactions and pathways that are missed by single-data-stream analyses. nih.gov

Future biological studies on this compound should incorporate multi-omics strategies. For example, when treating colorectal carcinoma cells with this compound, researchers could simultaneously measure changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). biosynth.com Integrating this data could reveal the entire cascade of events triggered by the compound, from the initial molecular target to the ultimate physiological outcome. This would provide high-resolution insights into its mechanism of action and could help identify biomarkers for its efficacy or reveal unexpected off-target effects. nih.gov

Table 4: Hypothetical Multi-Omics Study of this compound's Effect on Cancer Cells.

Expanding Computational Models for Predictive Research

Computational modeling is an indispensable tool in modern chemical and biological research, enabling scientists to predict molecular properties and interactions, thereby accelerating research and reducing costs. doe.govrsc.org For this compound, computational approaches hold significant promise for guiding future experimental work.

The development of Quantitative Structure-Activity Relationship (QSAR) models is a key research direction. By synthesizing and testing a series of derivatives of this compound, a dataset can be generated to train a QSAR model. This model could then predict the bioactivity of novel, yet-to-be-synthesized analogs, allowing researchers to prioritize the most promising candidates for synthesis and testing. Furthermore, molecular docking simulations can be employed to predict how this compound and its derivatives bind to specific protein targets. researchgate.net For instance, docking studies could explore its fit within the active site of enzymes essential for cancer cell survival or malarial parasite metabolism, providing testable hypotheses about its mechanism of action.

Table 5: Computational Models for Predictive Research on this compound.

Q & A

What are the established methods for synthesizing and characterizing 3-Octadecanone derivatives in lipid research?

Basic Research Question

Synthesis of this compound derivatives (e.g., 3-ketosphinganine hydrochloride) typically involves ketone functionalization via oxidation of sphinganine precursors or direct alkylation of β-keto esters. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For reproducibility, experimental protocols must detail reaction conditions (e.g., solvent, temperature, catalysts) and purification steps (e.g., recrystallization, column chromatography) .

How can researchers ensure reproducibility when analyzing this compound using spectroscopic techniques?

Basic Research Question

Reproducibility hinges on standardized protocols for sample preparation (e.g., solvent choice, concentration) and instrument calibration. For NMR, deuterated solvents and internal standards (e.g., tetramethylsilane) are critical. MS analysis should include calibration with known reference compounds. Documentation of spectral parameters (e.g., resolution, scan cycles) and raw data archiving are essential for cross-validation .

What experimental strategies are recommended to address discrepancies in reported biological activities of this compound derivatives?

Advanced Research Question

Contradictory bioactivity data (e.g., antimicrobial or enzyme inhibition results) may stem from variations in assay conditions (pH, temperature) or compound purity. A systematic approach includes:

- Comparative studies : Replicate experiments using identical protocols across labs.

- Dose-response analysis : Validate activity thresholds with multiple concentrations.

- Computational modeling : Predict binding affinities using molecular docking to identify structure-activity relationships (SARs) .

How can isotopic labeling be integrated into experimental designs to trace the metabolic pathways of this compound in model organisms?

Advanced Research Question

Stable isotopes (e.g., ¹³C or ²H) can be introduced during synthesis via labeled precursors. Metabolic tracing involves:

- Pulse-chase experiments : Administer labeled this compound to cells/organisms and track incorporation into downstream metabolites using LC-MS/MS.

- Kinetic modeling : Quantify isotope enrichment rates to map metabolic flux. Ensure controls (unlabeled analogs) are included to distinguish endogenous pathways .

What are the critical parameters to control during purification of this compound to achieve high chemical purity?

Basic Research Question

Key parameters include:

- Solvent selection : Use non-polar solvents (e.g., hexane) for recrystallization to minimize solubility of polar impurities.

- Temperature gradients : Optimize cooling rates to prevent co-precipitation of byproducts.

- Chromatographic techniques : Employ reverse-phase HPLC with C18 columns, adjusting mobile phase polarity (e.g., water-acetonitrile gradients) for optimal separation .

What computational approaches are effective in predicting the interaction mechanisms between this compound and lipid bilayers?

Advanced Research Question

Molecular dynamics (MD) simulations and free-energy calculations (e.g., umbrella sampling) can model insertion kinetics and thermodynamic stability of this compound in lipid bilayers. Parameters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.